(4-chlorophenyl)[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]methanone
Description
(4-Chlorophenyl)[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]methanone is a synthetic compound featuring a tetrahydrobenzo[f]isoquinoline scaffold linked to a 4-chlorophenyl group via a methanone bridge. This structure combines a partially saturated heterocyclic ring system with a halogenated aromatic substituent, a design motif common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
(4-chlorophenyl)-(2,4,5,6-tetrahydro-1H-benzo[f]isoquinolin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c21-17-9-7-15(8-10-17)20(23)22-12-11-19-16(13-22)6-5-14-3-1-2-4-18(14)19/h1-4,7-10H,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXOQANGUGZZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C1CN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl)[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]methanone is a derivative of isoquinoline known for its potential biological activities. Isoquinolines and their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chlorophenyl group which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that isoquinoline derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- Efficacy : In vitro studies have shown that compounds similar to this compound can significantly inhibit the growth of various cancer cell lines. For example, a related compound was reported to have an IC50 value of approximately 24.5 μg/mL against MDA-MB-231 breast cancer cells .
Antimicrobial Activity
Isoquinoline derivatives have also been evaluated for their antimicrobial properties:
- In Vitro Studies : Compounds with similar structures have shown promising results against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Case Study : A study highlighted that certain isoquinoline derivatives exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities
| Activity Type | Compound Structure | IC50/Activity Level | Reference |
|---|---|---|---|
| Anticancer | This compound | IC50 ~ 24.5 μg/mL (MDA-MB-231) | |
| Antimicrobial | Similar isoquinoline derivatives | Effective against multiple strains |
Apoptosis Induction
The primary mechanism through which this compound exerts its anticancer effects is through the induction of apoptosis. This process involves:
- Mitochondrial Pathway Activation : The compound may activate caspases and increase the Bax/Bcl-2 ratio.
- Cell Cycle Arrest : Studies indicate that treatment with similar compounds can lead to G2/M phase arrest in cancer cells .
Antibacterial Mechanism
The antibacterial activity is hypothesized to occur via:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes.
- Inhibition of Enzymatic Activity : Some isoquinoline derivatives inhibit key enzymes involved in bacterial metabolism.
Case Studies
- Anticancer Study : A comparative study evaluated several isoquinoline derivatives for their cytotoxic effects on breast cancer cell lines. The results indicated that those with halogen substitutions (like chlorine) showed enhanced activity compared to non-substituted analogs.
- Antimicrobial Efficacy : Another study assessed the antibacterial properties of isoquinoline derivatives against resistant strains of bacteria. The findings suggested that structural modifications significantly impacted their efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The tetrahydrobenzo[f]isoquinoline moiety shares similarities with other partially saturated heterocycles:
- Tetrahydroquinoline Derivatives (e.g., from ): These compounds, such as morpholine-substituted tetrahydroquinolines, are explored as mTOR inhibitors. Their activity depends on substitutions (e.g., nitro, morpholine) and the methanone linker.
- 1,3,4-Oxadiazoles (): Compounds like 1-(2-(4-chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2b) demonstrate that para-substituted aromatic groups (e.g., 4-chlorophenyl) enhance antibacterial activity. This suggests the 4-chlorophenyl group in the target compound could similarly optimize bioactivity .
Substituent Effects
- Halogenated Aromatic Groups :
- 4-Chlorophenyl : Present in both the target compound and oxadiazole derivatives (e.g., 2b), this group is associated with increased lipophilicity and antimicrobial potency .
- Fluorophenyl : In tetrahydrobenzo[h]quinazoline derivatives (), fluorine substitution at the para position improves mast cell stabilization, indicating halogen position and electronegativity critically influence activity .
- Methanone Linkers: The methanone group in the target compound is structurally analogous to 2-amino-3-benzoylthiophenes (), which act as allosteric enhancers of adenosine A1 receptors.
Research Findings and Implications
- Antimicrobial Potential: The 4-chlorophenyl group in oxadiazoles () correlates with broad-spectrum antibacterial activity, suggesting the target compound may share similar properties if synthesized and tested .
- Receptor Modulation: The methanone linker in benzoylthiophenes () demonstrates that small structural changes (e.g., replacing thiophene with tetrahydrobenzoisoquinoline) could shift activity from adenosine receptors to other targets, such as kinases or GPCRs .
- Synthetic Feasibility: and detail synthetic routes for analogous tetrahydroquinoline and quinazoline derivatives, providing a roadmap for synthesizing the target compound via cyclization and ketone formation steps .
Q & A
Q. How do solvent effects and crystallization conditions influence polymorph formation?
- Answer : Polymorph screening uses solvent mixtures (e.g., ethanol/water) under varying temperatures (4–60°C). Techniques:
- PXRD : Differentiate forms (e.g., orthorhombic vs. monoclinic).
- DSC : Identify thermodynamic stability (ΔHfusion > 100 J/g).
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O vs. Cl···Cl contacts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
